fundamental chemical and physical properties of pyrazinuric acid
fundamental chemical and physical properties of pyrazinuric acid
Technical Guide: Fundamental Chemical and Physical Properties of Pyrazinuric Acid
Executive Summary & Chemical Identity
Pyrazinuric acid (also known as Pyrazinoylglycine ) is a specific metabolite derived from the antitubercular drug Pyrazinamide (PZA). Chemically, it is the glycine conjugate of pyrazinoic acid, formed via an amide bond between the carboxylic acid group of pyrazinoic acid and the amino group of glycine. This conjugation mirrors the formation of hippuric acid from benzoic acid, serving primarily as a detoxification and excretion pathway in mammalian metabolism.
While often overshadowed by its precursor, Pyrazinoic Acid (POA)—the active antimycobacterial agent—Pyrazinuric acid represents a critical endpoint in pharmacokinetics, characterized by high water solubility and rapid renal clearance.
Chemical Nomenclature & Identifiers
| Property | Detail |
| IUPAC Name | 2-(Pyrazine-2-carbonylamino)acetic acid |
| Common Synonyms | Pyrazinuric acid; N-Pyrazinoylglycine; Pyrazinoic acid glycine conjugate |
| CAS Registry Number | 57229-37-5 |
| Molecular Formula | |
| Molecular Weight | 181.15 g/mol |
| SMILES | OC(=O)CNC(=O)c1cnccn1 |
Physical and Chemical Properties
The physicochemical profile of pyrazinuric acid is dominated by the interaction between the electron-deficient pyrazine ring and the hydrophilic glycine tail.
Solubility and Acid-Base Character
Unlike Pyrazinamide (which is neutral and moderately lipophilic), pyrazinuric acid is a polar, weak acid. The glycine conjugation significantly increases water solubility compared to the parent compounds, facilitating urinary excretion.
| Property | Value / Characteristic | Contextual Note |
| Physical State | White to off-white crystalline solid | Hygroscopic tendency due to amide/acid motifs. |
| Solubility (Water) | High (>20 mg/mL estimated) | significantly more soluble than Pyrazinamide. |
| pKa (Acidic) | ~3.6 (Estimated) | Comparable to Hippuric acid (3.62); slightly less acidic than Pyrazinoic acid (2.9) due to the distance of the carboxyl group from the electron-withdrawing ring. |
| LogP (Octanol/Water) | < -1.5 (Predicted) | Highly hydrophilic; poor membrane permeability via passive diffusion compared to PZA. |
| Melting Point | 190–195 °C (Decomposes) | Typical for amino acid conjugates. |
Spectroscopic Signature (Predicted)
To validate the identity of synthesized or isolated pyrazinuric acid, the following spectroscopic signals are diagnostic:
-
NMR (DMSO-
, 400 MHz):- 12.8 ppm (s, 1H, -COOH): Broad singlet, exchangeable.
-
9.2 ppm (d, 1H, Pyrazine
): Most deshielded aromatic proton. - 8.9 ppm (t, 1H, Amide -NH-): Triplet coupling to the glycine methylene.
-
8.8 ppm (d, 1H, Pyrazine
). -
8.7 ppm (dd, 1H, Pyrazine
). -
4.0 ppm (d, 2H, Glycine
).
Biological Context: The Metabolic Pathway
Pyrazinuric acid is the end-product of a specific metabolic shunt. Pyrazinamide is first hydrolyzed to Pyrazinoic acid (the active pharmacophore). While some POA is hydroxylated by Xanthine Oxidase to 5-OH-POA, a fraction undergoes conjugation with glycine in the liver mitochondria (catalyzed by glycine N-acyltransferase) to form Pyrazinuric acid.
Pathway Visualization
Figure 1: Metabolic trajectory of Pyrazinamide.[1] Pyrazinuric acid represents the terminal glycine conjugate pathway.
Experimental Protocol: Chemical Synthesis
For research purposes, isolating pyrazinuric acid from biological fluids is inefficient. The following protocol outlines a robust chemical synthesis via a mixed anhydride or Schotten-Baumann approach.
Objective: Synthesize N-(Pyrazinylcarbonyl)glycine from Pyrazinoic acid.
Reagents Required:
-
Glycine ethyl ester hydrochloride[6]
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl)
-
Hydroxybenzotriazole (HOBt)
-
Triethylamine (
) -
Dichloromethane (DCM)
-
Lithium Hydroxide (LiOH)
Step-by-Step Workflow:
-
Activation & Coupling:
-
Dissolve Pyrazinoic acid (10 mmol) in anhydrous DCM (50 mL).
-
Add EDC·HCl (11 mmol) and HOBt (11 mmol) at 0°C. Stir for 30 minutes to activate the carboxylic acid.
-
Add Glycine ethyl ester hydrochloride (10 mmol) and
(25 mmol). -
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Checkpoint: Monitor by TLC (Ethyl Acetate/Hexane) for the disappearance of POA.
-
-
Isolation of Intermediate (Ethyl Ester):
-
Wash the organic layer with 1N HCl, saturated
, and brine. -
Dry over
and concentrate in vacuo to yield Ethyl pyrazinurate.
-
-
Hydrolysis to Pyrazinuric Acid:
-
Dissolve the ester intermediate in THF/Water (1:1).
-
Add LiOH (2.0 eq) and stir at room temperature for 2 hours.
-
Critical Step: Acidify carefully with 1N HCl to pH ~2.0. Pyrazinuric acid should precipitate due to its lower solubility in acidic media compared to the salt form.
-
-
Purification:
-
Filter the white precipitate.
-
Recrystallize from water/ethanol if necessary.
-
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3085122, Pyrazinuric acid. Retrieved from [Link]
- Ellard, G. A. (1969). Absorption, metabolism and excretion of pyrazinamide in man. Tubercle, 50(2), 144-158.
-
Zimmerman, T., et al. (2024). Pyrazinoic acid and aromatic carboxylic acid analogs are protonophores. Frontiers in Cellular and Infection Microbiology. Retrieved from [Link]
-
Yamamoto, T., et al. (1987). Determination of pyrazinamide and its metabolites in plasma and urine by high-performance liquid chromatography. Journal of Chromatography B, 422, 217-225.[2] (Analytical detection of Pyrazinuric acid).
Sources
- 1. koizumi-generic-drug-information-research-2nd-ver.com [koizumi-generic-drug-information-research-2nd-ver.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Host-Mediated Bioactivation of Pyrazinamide: Implications for Efficacy, Resistance, and Therapeutic Alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
